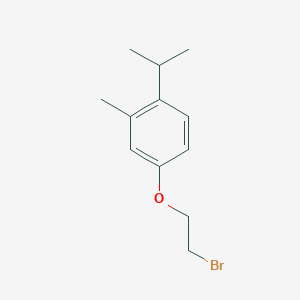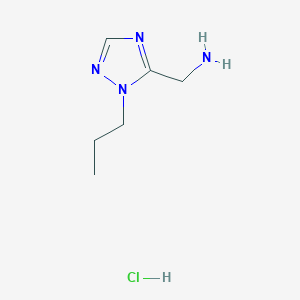
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Antibacterial Agents
Compounds structurally related to "4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide" have been investigated for their potent antibacterial properties. For instance, synthetic derivatives of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have demonstrated significant antibacterial activity against various bacterial strains, positioning them as potential candidates for developing new antibacterial drugs (Abbasi et al., 2015).
Anticancer Catalysts
Research on RuII sulfonamidoethylenediamine complexes has shown these compounds catalyze the reduction of NAD+ to 1,4-NADH using formate as a hydride source. The catalytic efficiency of these complexes is influenced by the steric and electronic effects of the N-substituent, contributing valuable insights into the design of anticancer catalysts (Chen et al., 2018).
Fluorescent Probes for Biological Imaging
The development of fluorescent probes based on sulfonyl compounds has been explored for sensitive detection and imaging of specific biomolecules within living cells. For example, a turn-on fluorescent probe designed for hydrazine detection demonstrated high sensitivity and selectivity, making it applicable for environmental and biological monitoring (Chen et al., 2017).
Protein Kinase Inhibition
Isoquinolinesulfonamides, a category related to the chemical structure , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest potential therapeutic applications in diseases where the inhibition of these kinases is beneficial (Hidaka et al., 1984).
特性
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-13-11-15(9-10-18(13)20)25(23,24)21-12-19(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,21-22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIXNAGBNHWHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)
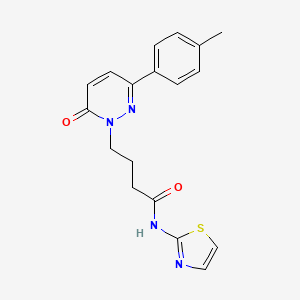
![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)
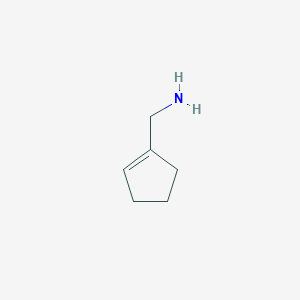
![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2889614.png)
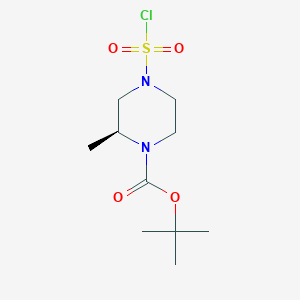
![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
